(R)-2-(Amino(cyclopropyl)methyl)benzoic acid
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Overview
Description
®-2-(Amino(cyclopropyl)methyl)benzoic acid is an organic compound that features a benzoic acid core with an amino group and a cyclopropylmethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Amino(cyclopropyl)methyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Cyclopropylmethylation: The benzoic acid undergoes a cyclopropylmethylation reaction to introduce the cyclopropylmethyl group.
Amination: The cyclopropylmethylated benzoic acid is then subjected to an amination reaction to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for ®-2-(Amino(cyclopropyl)methyl)benzoic acid may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Amino(cyclopropyl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and cyclopropylmethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield benzoic acid derivatives with additional oxygen-containing functional groups.
Reduction: Can produce amine derivatives.
Substitution: Results in various substituted benzoic acid compounds.
Scientific Research Applications
®-2-(Amino(cyclopropyl)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[(R)-amino(cyclopropyl)methyl]benzoic acid |
InChI |
InChI=1S/C11H13NO2/c12-10(7-5-6-7)8-3-1-2-4-9(8)11(13)14/h1-4,7,10H,5-6,12H2,(H,13,14)/t10-/m1/s1 |
InChI Key |
ZBOPEFNQOWSIAM-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC=CC=C2C(=O)O)N |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2C(=O)O)N |
Origin of Product |
United States |
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